8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
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Overview
Description
The compound 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[55]undecane-7-carbonitrile is a synthetic organic compound This molecule belongs to the class of spiro compounds, which are characterized by a unique two-ring system where one atom is shared between the rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile generally involves multiple steps:
Formation of the Imidazole Ring: : The imidazole ring is typically synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.
Spiro Compound Formation: : The creation of the spiro compound involves the formation of the oxazolidine ring, typically through the cyclization of an amino alcohol with an appropriate electrophile.
Final Assembly: : The nitrile group is introduced via nucleophilic substitution or addition reactions, often involving alkyl halides or cyanide sources.
Industrial Production Methods: Scaling up the synthesis for industrial production would require optimizing each step for higher yields and purity. Typically, this involves fine-tuning reaction temperatures, solvent choices, and purification processes.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring or the propan-2-yl side chain, yielding oxazoles or ketones.
Reduction: : Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.
Substitution: : Nucleophilic substitution reactions can modify the nitrile group, introducing other functional groups like amines or esters.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Reagents such as sodium azide (NaN3) or primary amines in nucleophilic substitution reactions.
Major Products Formed
Oxidation: : Imidazole oxides or ketones.
Reduction: : Primary amines or aldehydes.
Substitution: : Various amines or esters, depending on the substituting nucleophile.
Scientific Research Applications
Chemistry: In chemistry, this compound's reactivity makes it a versatile intermediate in the synthesis of more complex molecules. It's used in the development of novel synthetic pathways and the study of reaction mechanisms.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for interactions with various biological targets, which could lead to the discovery of new drugs or therapeutic agents.
Industry: In the industrial sector, it may be utilized as a precursor in the synthesis of specialty chemicals or materials, particularly those requiring spirocyclic structures or multiple functional groups for specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, which could include enzymes, receptors, or other biomolecules. These interactions typically involve binding to active sites or modulating the activity of target proteins.
Molecular Targets and Pathways
Enzymes: : It may inhibit or activate certain enzymes by binding to their active sites.
Receptors: : The compound might interact with receptor proteins on cell surfaces, affecting signal transduction pathways.
Pathways: : These interactions can alter various biochemical pathways, potentially leading to therapeutic effects.
Similar Compounds
Spirocyclic Compounds: : Molecules like spiro[4.5]decane exhibit similar structural motifs but lack the functional diversity of the imidazole and nitrile groups.
Imidazole Compounds: : Compounds such as 1-methylimidazole share the imidazole ring but lack the spirocyclic structure and nitrile group.
Oxazolidine Compounds: : Oxazolidine-2,4-diones have the oxazolidine ring but do not possess the spiro configuration or additional functional groups.
Uniqueness: What sets 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile apart is its combination of a spirocyclic structure with multiple reactive functional groups, making it a highly versatile compound for research and industrial applications. Its ability to undergo diverse chemical reactions and interact with various biological targets highlights its unique potential in multiple fields.
Properties
IUPAC Name |
8-(1-propan-2-ylimidazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-13(2)20-11-14(19-12-20)16(22)21-8-5-7-17(15(21)10-18)6-3-4-9-23-17/h11-13,15H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBAGDACBXABEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(=O)N2CCCC3(C2C#N)CCCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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